Favipiravir Impurity Profiling: Unique Monochloro Impurity Reference Standard
6-Chloro-2-Methyl-4-Pyrimidinol is cataloged as the Favipiravir Monochloro Impurity (Cat. No. VE0019098) and is supplied with a detailed Certificate of Analysis (COA) to support regulatory ANDA/DMF submissions [1]. This contrasts with Favipiravir's di-chloro impurity (3,6-dichloro-pyrazine-2-carbonitrile) and the mono-chloro impurity of the pyrazine ring (6-chloro-3-hydroxypyrazine-2-carboxamide), providing a distinct target for analytical method validation [2].
| Evidence Dimension | Pharmaceutical Reference Standard Identity & Application |
|---|---|
| Target Compound Data | Monochloro impurity on the pyrimidine scaffold; parent drug Favipiravir. |
| Comparator Or Baseline | Favipiravir di-chloro impurity (3,6-dichloro-pyrazine-2-carbonitrile) and mono-chloro pyrazine impurity. |
| Quantified Difference | Structural class difference (pyrimidine scaffold vs. pyrazine scaffold) leading to different relative retention time (RRT), mass spectra, and regulatory reporting thresholds. Quantitative data available in batch-specific COA. |
| Conditions | Pharmaceutical Reference Standard as per ICH Q3A/B guidelines. |
Why This Matters
This specific chemical is irreplaceable for pharmaceutical companies requiring validated reference standards for Favipiravir impurity profiling, ensuring the safety and efficacy of the drug product.
- [1] Veeprho. 17551-52-9: Favipiravir Monochloro Impurity. View Source
- [2] NuFind. Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir. View Source
